6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL
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Overview
Description
6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL is a complex organic compound characterized by its unique bicyclic structure. This compound contains a hydroxyl group and an oxabicycloheptane ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL typically involves multiple steps, including the formation of the oxabicycloheptane ring and the introduction of the hydroxyl group. Common synthetic routes may involve the use of starting materials such as alkenes and epoxides, followed by ring-closing reactions under specific conditions. Catalysts and reagents such as acids or bases may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be used to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxabicycloheptane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Similar bicyclic structure with different substituents.
(1S,5S)-3-hydroxy-2-(3-hydroxyoct-1-en-1-yl)bicyclo[3.2.0]heptan-6-one: Similar structure with additional functional groups.
Uniqueness
6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
62957-59-9 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[3.2.0]heptan-3-ol |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-11(15)7-6-10-8-13-12(10)9-14(16)17-13/h6-7,10-16H,2-5,8-9H2,1H3 |
InChI Key |
JJHUYMFKFBNHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1CC2C1CC(O2)O)O |
Origin of Product |
United States |
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